molecular formula C17H17NO4 B12437702 2-Acetamido-3-(3-phenoxyphenyl)propanoic acid

2-Acetamido-3-(3-phenoxyphenyl)propanoic acid

Cat. No.: B12437702
M. Wt: 299.32 g/mol
InChI Key: VKGDWHDFBDCAKP-UHFFFAOYSA-N
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Description

2-Acetamido-3-(3-phenoxyphenyl)propanoic acid is a synthetic organic compound with the molecular formula C17H17NO4 and a molecular weight of 299.33 g/mol . This compound is characterized by the presence of an acetamido group and a phenoxyphenyl group attached to a propanoic acid backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-acetamido-3-(3-phenoxyphenyl)propanoic acid typically involves the following steps:

Chemical Reactions Analysis

2-Acetamido-3-(3-phenoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-Acetamido-3-(3-phenoxyphenyl)propanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-acetamido-3-(3-phenoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-Acetamido-3-(3-phenoxyphenyl)propanoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-acetamido-3-(3-phenoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-12(19)18-16(17(20)21)11-13-6-5-9-15(10-13)22-14-7-3-2-4-8-14/h2-10,16H,11H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGDWHDFBDCAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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